molecular formula C7H16N2 B1610690 Ethyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-83-6

Ethyl-pyrrolidin-3-ylmethyl-amine

Cat. No. B1610690
CAS RN: 91187-83-6
M. Wt: 128.22 g/mol
InChI Key: BUQMHUKZYMREQT-UHFFFAOYSA-N
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Description

Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound with the molecular formula C7H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Ethyl-pyrrolidin-3-ylmethyl-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological activity of the resulting compounds .


Molecular Structure Analysis

The molecular structure of Ethyl-pyrrolidin-3-ylmethyl-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives, including Ethyl-pyrrolidin-3-ylmethyl-amine, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .


Physical And Chemical Properties Analysis

Ethyl-pyrrolidin-3-ylmethyl-amine has a molecular weight of 128.215 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Novel Synthetic Routes and Cascade Reactions

Ethyl-pyrrolidin-3-ylmethyl-amine plays a critical role in innovative synthetic methodologies, particularly in the formation of pyrrole derivatives through multi-component reactions. A notable study developed a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, leveraging ethyl-pyrrolidin-3-ylmethyl-amine derivatives in a cascade reaction accompanied by decarboxylation. This method facilitates the introduction of pyridin-2-ylmethyl groups into target compounds, offering a versatile approach for constructing a wide array of heterocyclic compounds (Kun Li et al., 2019).

Polymerization Reactivity and Ligand Effects

In the context of polymerization, the role of ethyl-pyrrolidin-3-ylmethyl-amine derivatives in catalysis has been explored to understand the impact of ligand structures on polymerization processes. Research examining the substituent effects of pyridine-amine nickel catalyst precursors highlighted how variations in ligand structures influence ethylene polymerization reactivity. This study underscores the importance of steric and electronic effects in catalyst design for polymerization, offering insights into optimizing catalytic systems for enhanced performance (Shaobo Zai et al., 2012).

Advances in Medicinal Chemistry

Ethyl-pyrrolidin-3-ylmethyl-amine derivatives have also found applications in medicinal chemistry, particularly in the design of potent inhibitors targeting specific proteins involved in cancer pathways. A study on the development of selective inhibitors for 3-phosphoinositide-dependent kinase (PDK1) utilized analogues of ethyl-pyrrolidin-3-ylmethyl-amine, demonstrating significant potential as anticancer agents. This research exemplifies the compound's utility in creating novel therapeutics with improved potency and selectivity (Sean T. Murphy et al., 2011).

Environmental and Analytical Chemistry Applications

Furthermore, ethyl-pyrrolidin-3-ylmethyl-amine derivatives are valuable in environmental and analytical chemistry for detecting and analyzing aliphatic amines in water. Techniques employing derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride followed by gas chromatography-mass spectrometry allow for the sensitive detection of amines, showcasing the compound's relevance in environmental monitoring and safety assessments (F. Sacher et al., 1997).

Future Directions

Pyrrolidine derivatives, including Ethyl-pyrrolidin-3-ylmethyl-amine, continue to be of interest in drug discovery due to their versatile scaffold and potential for various biological activities . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMHUKZYMREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542097
Record name N-[(Pyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-pyrrolidin-3-ylmethyl-amine

CAS RN

91187-83-6
Record name N-[(Pyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 151.65 g (0.695 mole) of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 5 g of 20% palladium on carbon, and 1100 ml of ethanol was shaken in an atmosphere of hydrogen at about 50 psi and at room temperature for 21.6 hours. Another 5 g of 20% palladium on carbon was added and the hydrogenation continued for 24 hours. The catalyst was filtered and the filtrate evaporated under reduced pressure. The residue was distilled under vacuum (88°-91° C., 11.5 mm Hg) to give 66.0 g N-ethyl-3-pyrrolidinemethanamine.
Quantity
151.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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